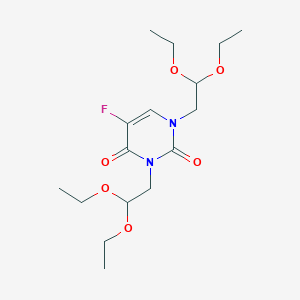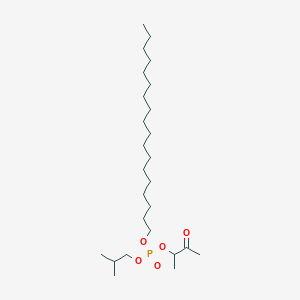![molecular formula C7H10O B14317290 2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene CAS No. 109930-20-3](/img/structure/B14317290.png)
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is an organic compound with a unique structure that includes both an alkyne and an alkene functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene typically involves the reaction of 2-methyl-3-hydroxyprop-1-ene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the propargyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the alkene group can undergo polymerization or other addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a benzene ring.
1-(Prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of a simple alkene.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a sulfonamide group.
Uniqueness
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is unique due to its combination of alkyne and alkene functional groups, which provide a versatile platform for various chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
109930-20-3 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
2-methyl-3-prop-2-ynoxyprop-1-ene |
InChI |
InChI=1S/C7H10O/c1-4-5-8-6-7(2)3/h1H,2,5-6H2,3H3 |
InChI-Schlüssel |
NMZZBHNFBRLLRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
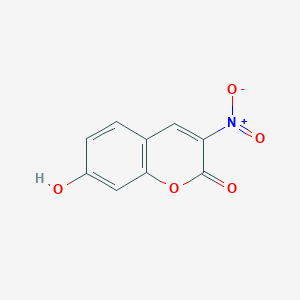
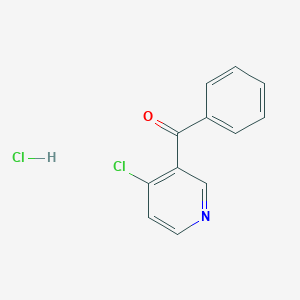

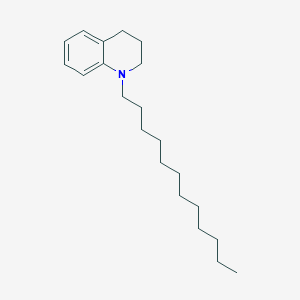
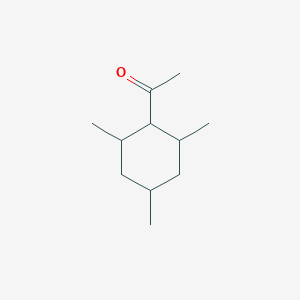


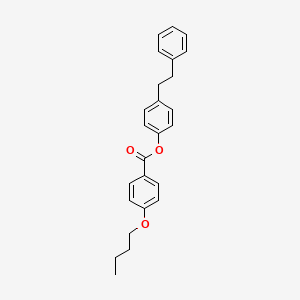
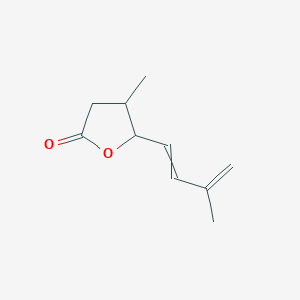
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
